molecular formula C8H11BrN2O3 B2607339 ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate CAS No. 1207431-91-1

ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate

Cat. No.: B2607339
CAS No.: 1207431-91-1
M. Wt: 263.091
InChI Key: QZZAPVACMLDERF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H11BrN2O3 and a molecular weight of 263.091 . It is available from various suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BrN2O3/c1-3-13-7-5 (6 (9)10-11-7)8 (12)14-4-2/h3-4H2,1-2H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 331.1±22.0 °C at 760 mmHg, and a flash point of 154.1±22.3 °C . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate and related compounds serve as precursors in various chemical synthesis processes. For example, they have been used in Sonogashira-type cross-coupling reactions with alkynes to yield alkynyl-4-(ethoxycarbonyl)pyrazoles, which further cyclize to form condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones. This showcases their utility in the synthesis of complex heterocyclic compounds that are valuable in pharmaceutical and material science research (Arbačiauskienė et al., 2011).

Intermediate in Pesticide Synthesis

Compounds similar to this compound, such as ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, have been identified as important intermediates in the synthesis of new insecticides like chlorantraniliprole. The synthesis route is noted for its simplicity and cost-effectiveness, making these compounds valuable for industrial applications (Lan Zhi-li, 2007).

Precursors for Diverse Pyrazoles

Furthermore, brominated trihalomethylenones derived from similar structures have been explored as versatile precursors in the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions. This demonstrates the compounds' flexibility in generating a wide array of pyrazole derivatives for further chemical and biological studies (Martins et al., 2013).

Novel Heterocyclic Synthesis

The versatility of this compound extends to the synthesis of novel heterocyclic compounds. For instance, its derivatives have been used to synthesize new pyrazolo[3,4-b]pyridine products, which have been achieved via condensation reactions in refluxing acetic acid. This process underscores the compound's utility in creating novel heterocycles with potential pharmacological applications (Ghaedi et al., 2015).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

ethyl 3-bromo-5-ethoxy-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3/c1-3-13-7-5(6(9)10-11-7)8(12)14-4-2/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAPVACMLDERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NN1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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